N-(2,3-dimethylphenyl)-2-[2-[2-(hydroxymethyl)pyrrolidine-1-carbonyl]anilino]acetamide
Description
N-(2,3-dimethylphenyl)-2-[2-[2-(hydroxymethyl)pyrrolidine-1-carbonyl]anilino]acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxymethyl group, and a dimethylphenyl group
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-[2-(hydroxymethyl)pyrrolidine-1-carbonyl]anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-15-7-5-11-19(16(15)2)24-21(27)13-23-20-10-4-3-9-18(20)22(28)25-12-6-8-17(25)14-26/h3-5,7,9-11,17,23,26H,6,8,12-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGADRPQCIBQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC2=CC=CC=C2C(=O)N3CCCC3CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[2-[2-(hydroxymethyl)pyrrolidine-1-carbonyl]anilino]acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Hydroxymethyl Group: This step may involve hydroxymethylation reactions using formaldehyde or other suitable reagents.
Coupling with Dimethylphenyl Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-[2-[2-(hydroxymethyl)pyrrolidine-1-carbonyl]anilino]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Reagents like halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[2-[2-(hydroxymethyl)pyrrolidine-1-carbonyl]anilino]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and pyrrolidine groups may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-dimethylphenyl)-2-[2-(hydroxymethyl)pyrrolidine-1-carbonyl]acetamide
- **N-(2,3-dimethylphenyl)-2-[2-(hydroxymethyl)pyrrolidine-1-carbonyl]aniline
Uniqueness
N-(2,3-dimethylphenyl)-2-[2-[2-(hydroxymethyl)pyrrolidine-1-carbonyl]anilino]acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
